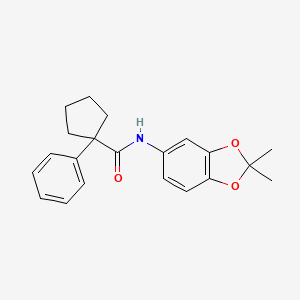

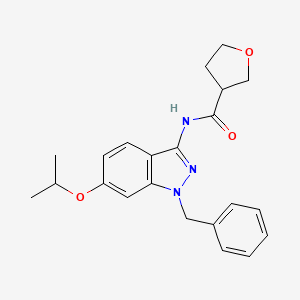

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and the formation of cyclic structures. While specific details on the synthesis of N-(2,2-Dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide are scarce, analogous compounds have been synthesized through reactions such as the Staudinger reaction, which involves [2 + 2] ketene-imine cycloaddition reactions, and etherification, oximation, and Beckmann rearrangement processes (Nimbalkar et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. X-ray diffraction studies are a common method for elucidating the crystal structure of compounds, providing insights into bond lengths, angles, and molecular geometry. Studies on similar compounds have shown that crystal structures can be stabilized by various interactions, including hydrogen bonds and π-π interactions (Sharma et al., 2016).

Applications De Recherche Scientifique

Virtual Screening and Pharmacokinetic Characterization for Breast Cancer Metastasis Inhibition

Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant effects on breast cancer cell invasion, migration, adhesion, and angiogenesis. Notably, an analogue demonstrated promising pharmacokinetic properties, including oral bioavailability, and showed a reduction in tumor volumes and metastasis in vivo models, highlighting its potential as a starting point for next-generation anticancer compounds (Wang et al., 2011).

Synthesis and Antimicrobial Activity of Novel Compounds

A series of novel compounds synthesized for antimicrobial evaluation showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) of less than 1 µg/mL. These compounds were also found to be non-cytotoxic to the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Discovery of Novel Insecticides

Flubendiamide, a novel class of insecticide, demonstrated extremely strong activity against lepidopterous pests, including resistant strains. Its unique structure and mode of action, distinct from commercial insecticides, along with its safety for non-target organisms, underline its suitability for integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial and Antioxidant Activities of Catalytic Compounds

N-substituted carboxamide derivatives synthesized via catalytic methods exhibited significant antimicrobial and antioxidant activities. These findings indicate that modifications to the benzimidazole ring can enhance biological activity, providing insights for the development of more potent biologically active compounds (Sindhe et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-20(2)24-17-11-10-16(14-18(17)25-20)22-19(23)21(12-6-7-13-21)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKPWZPURSFAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)